3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
3-(4-METHOXYPHENYL)-2-METHYL-1-OXO-N-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pyridinylmethyl group, and a tetrahydroisoquinolinecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-2-METHYL-1-OXO-N-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Pyridinylmethyl Group: This can be done through nucleophilic substitution reactions, where a pyridine derivative is introduced to the core structure.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridinylmethyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield alcohols.
Scientific Research Applications
3-(4-METHOXYPHENYL)-2-METHYL-1-OXO-N-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl and pyridinylmethyl groups play crucial roles in binding to these targets, modulating their activity. The tetrahydroisoquinoline core is essential for the compound’s stability and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHOXYPHENYL)-2-METHYL-1-OXO-N-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE: shares similarities with other isoquinoline derivatives, such as:
Uniqueness
The uniqueness of 3-(4-METHOXYPHENYL)-2-METHYL-1-OXO-N-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE lies in its combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23N3O3 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H23N3O3/c1-27-22(16-10-12-18(30-2)13-11-16)21(19-8-3-4-9-20(19)24(27)29)23(28)26-15-17-7-5-6-14-25-17/h3-14,21-22H,15H2,1-2H3,(H,26,28) |
InChI Key |
QIJHYSCSIOGHEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC=CC=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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